molecular formula C18H22N2O3 B2752270 3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one CAS No. 41555-67-3

3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one

Cat. No.: B2752270
CAS No.: 41555-67-3
M. Wt: 314.385
InChI Key: PNOPLSGEKSHEJN-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dimethoxyphenyl group attached to a dihydroindazol core, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenyl precursor, which is then subjected to a series of reactions to introduce the indazol core and the trimethyl groups. Key steps include:

    Formation of the 3,4-Dimethoxyphenyl Intermediate: This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base like potassium carbonate.

    Cyclization to Form the Indazol Core: The intermediate is then reacted with hydrazine derivatives under acidic conditions to form the indazol ring.

    Introduction of Trimethyl Groups: The final step involves the alkylation of the indazol core with methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms of action.

Mechanism of Action

The mechanism by which 3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one exerts its effects involves the inhibition of specific enzymes, such as kinases, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity. This can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one: shares similarities with other indazol derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethoxyphenyl group, which imparts distinct electronic and steric properties. These features contribute to its specific binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery and material science.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-18(2)9-12-16(13(21)10-18)17(19-20(12)3)11-6-7-14(22-4)15(8-11)23-5/h6-8H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOPLSGEKSHEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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